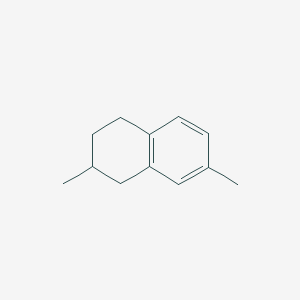

2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene

Descripción

Propiedades

IUPAC Name |

2,7-dimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3,5,7,10H,4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAPJKOPHBEWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871209 | |

| Record name | 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13065-07-1 | |

| Record name | 2,7-Dimethyl tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013065071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene from 2,7-Dimethylnaphthalene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,7-dimethyl-1,2,3,4-tetrahydronaphthalene, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary focus of this document is the selective catalytic hydrogenation of 2,7-dimethylnaphthalene. We will delve into the mechanistic nuances of this transformation, explore various catalytic systems, and provide a detailed, field-proven experimental protocol. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical guidance.

Introduction: The Significance of this compound

This compound, also known as 2,7-dimethyltetralin, is a partially hydrogenated derivative of 2,7-dimethylnaphthalene. Its unique structural scaffold, featuring a fused aliphatic and aromatic ring system with specific methylation patterns, makes it a crucial building block in the synthesis of complex organic molecules. The tetralin framework is a common motif in a variety of biologically active compounds, and the specific substitution pattern of 2,7-dimethyltetralin can significantly influence the pharmacological properties of the final product.

The selective synthesis of this compound is of paramount importance, as the presence of other isomers can complicate downstream reactions and purification processes. This guide will focus on the most direct and efficient method for its preparation: the catalytic hydrogenation of the readily available 2,7-dimethylnaphthalene.

The Core Transformation: Catalytic Hydrogenation

The conversion of 2,7-dimethylnaphthalene to this compound is achieved through catalytic hydrogenation. This process involves the addition of hydrogen across one of the aromatic rings of the naphthalene core in the presence of a catalyst. The key challenge lies in achieving selective hydrogenation of only one ring, preventing the over-reduction to the fully saturated decalin derivative.

The general reaction is as follows:

A Technical Guide to the Selective Catalytic Hydrogenation of 2,7-Dimethylnaphthalene for the Synthesis of 2,7-Dimethyltetralin

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,7-dimethyltetralin (2,7-DMT) through the selective catalytic hydrogenation of 2,7-dimethylnaphthalene (2,7-DMN). Dimethyltetralins are crucial chemical intermediates, particularly as precursors to dimethylnaphthalenes, which serve as monomers for high-performance polymers like poly(ethylene naphthalate) (PEN).[1][2] This document delineates the core principles of catalyst selection, the intricacies of the reaction mechanism, and the influence of process parameters on reaction efficiency and selectivity. A detailed, field-proven experimental protocol is provided, intended for researchers, chemists, and process development professionals aiming to achieve high-yield, selective synthesis of 2,7-dimethyltetralin.

Introduction and Strategic Importance

The selective hydrogenation of polyaromatic hydrocarbons (PAHs) is a cornerstone of the petrochemical and fine chemical industries.[3] 2,7-Dimethyltetralin (1,2,3,4-tetrahydro-2,7-dimethylnaphthalene) is a significant synthetic target, primarily because it can be dehydrogenated to produce 2,7-dimethylnaphthalene (2,7-DMN).[2] The selective synthesis of DMN isomers is challenging, making isomer-pure precursors like 2,7-DMT highly valuable.[1][4] The hydrogenation of one of the aromatic rings in 2,7-DMN modifies its chemical properties, facilitating separations or subsequent functionalization before re-aromatization.

The primary challenge in this synthesis is achieving high selectivity. The hydrogenation of naphthalene derivatives proceeds in a stepwise manner, first to tetralin (partial hydrogenation) and then to decalin (complete hydrogenation).[5][6] Over-hydrogenation to the decalin derivative is a common side reaction that reduces the yield of the desired tetralin product.[7] Therefore, the rational design of the catalytic system and precise control of reaction conditions are paramount to halting the reaction at the tetralin stage.

The Catalytic System: Core of the Synthesis

The success of the selective hydrogenation hinges on the choice of catalyst, which comprises an active metal phase and often a high-surface-area support.[3][8]

Active Metal Phase: A Comparative Analysis

Both noble and non-noble metals have been extensively investigated for arene hydrogenation.[3]

-

Noble Metals (Pd, Pt, Ru): Palladium (Pd) and Platinum (Pt) are highly active for naphthalene hydrogenation.[9][10] They can facilitate the reaction under milder conditions compared to non-noble metals. However, their high activity can also promote over-hydrogenation to decalin, thus reducing selectivity for the desired tetralin product.[9][11] The choice of support and the addition of promoters can mitigate this issue by modifying the electronic properties of the metal.[12]

-

Non-Noble Metals (Ni, Co, Mo): Nickel-based catalysts represent a cost-effective and highly efficient alternative.[13][14] Supported nickel catalysts have demonstrated excellent activity and, crucially, high selectivity for tetralin production under optimized conditions.[13] The dispersion of Ni particles and the presence of active Ni⁰ sites are critical for performance.[14] Bimetallic systems, such as Ni-Mo, are also widely used, often in sulfided form, particularly in hydrotreating applications where sulfur resistance is necessary.[15]

The Role of the Support Material

The catalyst support is not merely an inert carrier; it plays a vital role in catalyst activity, selectivity, and stability.[8]

-

High Surface Area: Supports like activated carbon, alumina (Al₂O₃), and zeolites provide a high surface area for the dispersion of metal nanoparticles, maximizing the number of accessible active sites.[3][8]

-

Metal-Support Interactions: Strong metal-support interactions can alter the electronic state of the metal particles, influencing their catalytic properties and preventing sintering (agglomeration) at high temperatures.[12]

-

Acidity and Porosity: For bifunctional catalysts, the acidity of the support (e.g., zeolites) can play a role in the reaction mechanism.[8] The pore structure must allow for efficient diffusion of reactants and products.[15] For instance, a Ni/S950 catalyst, using a resin support, showed high activity attributed to well-dispersed metal particles with a small size of 6.8 nm.[13][14]

Reaction Mechanism and Selectivity Control

The hydrogenation of naphthalene to tetralin and subsequently to decalin is a sequential reaction. The key to producing 2,7-dimethyltetralin is to maximize the rate of the first hydrogenation step while minimizing the rate of the second.

Selectivity for the tetralin derivative is achieved by exploiting the kinetic differences between the two steps (k₁ vs. k₂). Generally, the hydrogenation of the first aromatic ring is kinetically more facile than the second.[9][16] Control is exerted through several factors:

-

Catalyst Choice: Less active, but more selective catalysts (e.g., certain Ni-based systems) are often preferred over highly active ones like Pd/C if tetralin is the target.[13]

-

Temperature: Higher temperatures increase reaction rates but can favor the thermodynamically more stable decalin product, leading to over-hydrogenation. An optimal temperature must be found to ensure a high conversion of the starting material without significant formation of the decalin byproduct.

-

Hydrogen Pressure: Increased H₂ pressure generally enhances the rate of hydrogenation. However, excessively high pressures can also lead to a loss of selectivity. A moderate pressure is typically employed.

-

Reaction Time: Monitoring the reaction progress over time is critical. The reaction should be stopped once the maximum concentration of the tetralin intermediate is reached, before it is consumed to form decalin.

Experimental Protocol: Synthesis of 2,7-Dimethyltetralin

This protocol describes a general procedure for the selective hydrogenation of 2,7-dimethylnaphthalene using a supported nickel catalyst in a batch reactor.

Materials and Equipment

-

Reactants: 2,7-Dimethylnaphthalene (98%+ purity), Solvent (e.g., n-hexane, isopropanol, or decahydronaphthalene).

-

Catalyst: Supported Nickel Catalyst (e.g., 18 wt% Ni on a resin support like S950[13], or a commercial Ni/Al₂O₃).

-

Gases: High-purity Hydrogen (H₂), Inert Gas (Nitrogen, N₂).

-

Equipment: High-pressure batch reactor (autoclave) with magnetic stirring, heating mantle, and temperature/pressure controls; Filtration apparatus (e.g., Büchner funnel or Celite pad); Rotary evaporator; Analytical instruments (GC-MS, NMR).

Step-by-Step Procedure

-

Reactor Charging:

-

Into the autoclave vessel, charge 2,7-dimethylnaphthalene (e.g., 10.0 g).

-

Add the supported nickel catalyst. The catalyst loading is a critical parameter; a starting point is typically 5-10% by weight relative to the substrate.

-

Add the solvent (e.g., 100 mL of n-hexane). The solvent helps with heat transfer and substrate solubility.[13]

-

-

System Sealing and Purging:

-

Securely seal the autoclave according to the manufacturer's instructions.

-

Purge the reactor vessel 3-5 times with an inert gas (N₂) to remove air.

-

Subsequently, purge the reactor 3-5 times with hydrogen (H₂) to ensure an H₂ atmosphere.

-

-

Reaction Execution:

-

Begin stirring the mixture (e.g., 800-1000 RPM) to ensure good catalyst suspension.

-

Heat the reactor to the target temperature. Based on literature for similar systems, a temperature of 200°C is a robust starting point.[13]

-

Once the target temperature is reached, pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa ).[13]

-

Maintain these conditions for the target reaction time (e.g., 2 hours ). It is advisable to take small aliquots over time (if the reactor setup allows) to monitor the reaction progress by GC-MS.

-

-

Reaction Quench and Product Work-up:

-

After the reaction time has elapsed, turn off the heating and allow the reactor to cool to room temperature.

-

CAUTION: Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Open the reactor and transfer the contents to a beaker.

-

Remove the heterogeneous catalyst by vacuum filtration, washing the catalyst cake with a small amount of fresh solvent to recover any adsorbed product.

-

-

Isolation and Purification:

-

Transfer the filtrate to a round-bottom flask.

-

Remove the solvent using a rotary evaporator.

-

The resulting crude oil is 2,7-dimethyltetralin, likely containing unreacted starting material and potentially some over-hydrogenated product.

-

Purify the crude product by vacuum distillation or column chromatography as needed.

-

Product Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the crude product to determine the conversion of 2,7-dimethylnaphthalene and the selectivity towards 2,7-dimethyltetralin versus 2,7-dimethyldecalin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the molecular structure of the purified product. The appearance of aliphatic proton signals and the disappearance of one set of aromatic signals relative to the starting material are key indicators of successful hydrogenation.

Performance Data and Optimization

The selection of catalyst and reaction conditions significantly impacts the outcome. The following table summarizes representative data from literature on naphthalene hydrogenation, illustrating the achievable performance.

| Catalyst | Support | Temp. (°C) | Pressure (MPa) | Time (h) | Naphthalene Conversion (%) | Tetralin Selectivity/Yield (%) | Reference |

| Ni | S950 Resin | 200 | 2.0 | 2 | 100 | 95.6 (Yield) | [13] |

| 4%NiO-20%MoO₃ | Al₂O₃ | 200 | 6.0 | 8 | 95.6 | 99.7 (Selectivity) | [5] |

| Pd (5 wt%) | Al₂O₃ | 250 | 4.0 | - | ~100 | Low (Favors Decalin) | [9][11] |

| Pt (1 wt%) | HAP | 250 | 6.0 | - | >95 | ~94 (Selectivity) | [5] |

Causality and Insights:

-

The Ni/S950 catalyst demonstrates that high conversion and excellent selectivity to tetralin can be achieved under relatively mild conditions, avoiding the need for more expensive noble metals.[13]

-

The Ni-Mo/Al₂O₃ system shows extremely high selectivity, though at higher pressure and longer reaction times.[5]

-

The Pd/Al₂O₃ catalyst, while highly active, tends to favor the complete hydrogenation to decalin, highlighting the challenge of selectivity with highly active noble metals.[9][11]

Conclusion

The synthesis of 2,7-dimethyltetralin via catalytic hydrogenation of 2,7-dimethylnaphthalene is a highly feasible and controllable process. Success is predicated on the careful selection of a catalytic system that balances activity with selectivity. Supported nickel catalysts offer a compelling, cost-effective, and efficient option, capable of delivering high yields of the desired product under optimized and relatively mild conditions. By precisely controlling reaction parameters such as temperature, pressure, and time, researchers and process chemists can effectively steer the reaction to selectively hydrogenate a single aromatic ring, minimizing the formation of the over-hydrogenated decalin byproduct. The protocol and data presented in this guide provide a robust foundation for the successful laboratory-scale synthesis and further process development of 2,7-dimethyltetralin.

References

-

Application of supported metallic catalysts in catalytic hydrogenation of arenes. RSC Advances.

-

Supported Nickel‐based Catalysts for Heterogeneous Hydrogenation of Aromatics. ResearchGate.

-

TETRALIN. Ataman Kimya.

-

Asymmetric Hydrogenation of Naphthalenes with Molybdenum Catalysts: Ligand Design Improves Chemoselectivity. ACS Catalysis.

-

Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. PMC - NIH.

-

Regioselective Synthesis of 2,6-Dimethyltetralin: Key Precursor to 2,6-Dimethylnaphthalene. ACS Publications.

-

Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega.

-

Selective Hydrogenation of Naphthalene to Produce Tetralin over a Ni/S950 Catalyst under Mild Conditions. Industrial & Engineering Chemistry Research.

-

Reaction pathway of naphthalene hydrogenation. ResearchGate.

-

Catalytic Asymmetric Hydrogenation of Naphthalenes. Angewandte Chemie.

-

New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. MDPI.

-

Effect of Different Al2O3 Supports on the Synthesis of Tetralin by Selective Catalytic Hydrogenation of Naphthalene. ResearchGate.

-

Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms. PubMed.

-

Process for the hydrogenation of aromatic compounds in the presence of supported catalysts. Google Patents.

-

Mechanisms for naphthalene hydrogenation to decalin over the... ResearchGate.

-

Comparative study on the hydrogenation of naphthalene over both Al2O3supported Pd and NiMo catalysts. University of Birmingham Research Portal.

-

Tetralin. Wikipedia.

-

Selective Hydrogenation of Naphthalene to Produce Tetralin over a Ni/S950 Catalyst under Mild Conditions. ACS Publications.

-

2,7-Dimethyltetralin. NINGBO INNO PHARMCHEM CO.,LTD.

-

Preparation of a dimethyltetralin. Google Patents.

-

Hydrogenation of Naphthalene and Tetralin in the Presence of CO over Various Supported Metal Catalysts. ResearchGate.

-

Highly Efficient Hydrogenation of Lignin over Ni-Based Alloy Catalysts. MDPI.

-

2,7-Dimethyltetralin. ESSLAB.

-

Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. MDPI.

-

6,7-Dimethyltetralin. Benchchem.

-

A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction. ResearchGate.

-

Catalytic Dehydrogenation of Dimethyltetralins to Dimethylnaphthalenes. Benchchem.

-

Regioselective Synthesis of 2,6-Dimethyltetralin: Key Precursor to 2,6-Dimethylnaphthalene. Organic Process Research & Development.

-

2,7-DIMETHYLTETRALINE Product Description. ChemicalBook.

-

Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Chevron Research and Technology.

-

5,7-Dimethyltetralin. PubChem.

-

1,5-Dimethyltetralin. Sigma-Aldrich.

-

2,7-dimethyl naphthalene. The Good Scents Company.

-

5,7-DIMETHYLTETRALINE CAS#: 21693-54-9. ChemicalBook.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Application of supported metallic catalysts in catalytic hydrogenation of arenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. nacatsoc.org [nacatsoc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetralin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. research.birmingham.ac.uk [research.birmingham.ac.uk]

Physical and chemical properties of 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene, also known as 2,7-dimethyltetralin, is a substituted aromatic hydrocarbon with the molecular formula C₁₂H₁₆.[1][2] As a derivative of tetralin (1,2,3,4-tetrahydronaphthalene), this compound shares the characteristic fused ring structure of a saturated cyclohexane ring and an aromatic benzene ring. The presence and position of the two methyl groups on the aromatic ring significantly influence its physical and chemical properties, making it a subject of interest in various fields of chemical research and development.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and potential applications, with a particular focus on its relevance to drug development.

Molecular Structure and Identification

The structure of this compound is characterized by a tetralin core with methyl groups at the 2 and 7 positions.

"C1" -- "C6"; "C6" -- "C5"; "C5" -- "C4"; "C4" -- "C3"; "C3" -- "C2"; "C2" -- "C1"; "C1" -- "C7"; "C7" -- "C8"; "C8" -- "C9"; "C9" -- "C10"; "C10" -- "C1"; "C5" -- "C11"; "C7" -- "C12";

"C1" [label="C"]; "C2" [label="CH2"]; "C3" [label="CH2"]; "C4" [label="CH"]; "C5" [label="C"]; "C6" [label="CH"]; "C7" [label="C"]; "C8" [label="CH"]; "C9" [label="CH"]; "C10" [label="C"]; "C11" [label="CH3"]; "C12" [label="CH3"]; }

Caption: Chemical structure of this compound.Key Identifiers:

Physical Properties

Precise experimental data for the physical properties of this compound are not extensively reported. However, estimated values provide a useful reference for handling and experimental design.

| Property | Value | Source |

| Melting Point | -17.94 °C (estimate) | [3] |

| Boiling Point | 246.18 °C (estimate) | [3] |

| Density | 0.9410 g/cm³ (estimate) | [3] |

| Refractive Index | 1.5260 (estimate) | [3] |

For comparison, the parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), has a melting point of -35 °C, a boiling point of 207 °C, and a density of 0.973 g/mL at 25 °C.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its hybrid structure, exhibiting reactions characteristic of both alkylbenzenes and saturated hydrocarbons.

Stability

Like other tetralin derivatives, this compound is a stable compound under normal conditions. However, it is combustible and incompatible with strong oxidizing agents.[4]

Oxidation

The benzylic protons of the tetralin ring system are susceptible to oxidation. Oxidation of tetrahydronaphthalenes can lead to the formation of α-tetralone derivatives.[1] For instance, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent in aqueous acetic acid at reflux has been shown to be an efficient method for the regioselective synthesis of α-tetralones from their corresponding tetrahydronaphthalenes.[1]

Friedel-Crafts Reactions

The aromatic ring of this compound is susceptible to electrophilic substitution reactions such as Friedel-Crafts acylation and alkylation. The positions of the existing methyl groups will direct incoming electrophiles, influencing the regioselectivity of the reaction. Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto the aromatic ring, which can then be further modified, making it a valuable transformation in organic synthesis.[5][6]

Synthesis

The synthesis of specific dimethyltetralin isomers like the 2,7-derivative can be challenging due to the potential for the formation of multiple isomers. A general approach to synthesizing dimethyltetralins involves a multi-step process.[7] This can include the reaction of a xylene with butadiene, followed by cyclization of the resulting alkenylbenzene to form a mixture of dimethyltetralin isomers.[7]

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

-

Mass Spectrometry (MS): Mass spectral data for 2,7-dimethyl-tetralin is available and can be used to confirm its molecular weight and fragmentation pattern.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure, including the specific positions of the methyl groups and the stereochemistry of the saturated ring. While predicted NMR spectra for related compounds are available, specific experimental spectra for the 2,7-isomer would be necessary for definitive characterization.[11]

Applications in Drug Development

The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The lipophilic nature of the tetralin core allows for effective interaction with biological targets.

While direct applications of this compound in drug development are not extensively documented, the broader class of tetralin derivatives has shown significant potential. For instance, ring-substituted 2-amino-1,2,3,4-tetrahydronaphthalenes have been investigated as selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressant medications.[12] This suggests that functionalized derivatives of 2,7-dimethyltetralin could be synthesized and evaluated for similar or other pharmacological activities.

Experimental Protocols

General Procedure for the Oxidation of Tetrahydronaphthalenes to α-Tetralones

The following is a general protocol for the oxidation of a tetrahydronaphthalene derivative, which can be adapted for this compound.[1]

Materials:

-

Tetrahydronaphthalene derivative

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Aqueous acetic acid

-

Dioxane (for alternative room temperature reaction)

Procedure (Reflux in Aqueous Acetic Acid):

-

Dissolve the tetrahydronaphthalene derivative in aqueous acetic acid.

-

Add DDQ to the solution.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove acetic acid and other water-soluble components.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Start [label="Start: Dissolve Tetralin in Aq. Acetic Acid"]; Add_DDQ [label="Add DDQ"]; Reflux [label="Reflux Reaction Mixture"]; Monitor [label="Monitor by TLC"]; Workup [label="Aqueous Work-up & Extraction"]; Purify [label="Purify by Column Chromatography"]; End [label="End: Isolated α-Tetralone", fillcolor="#EA4335"];

Start -> Add_DDQ; Add_DDQ -> Reflux; Reflux -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> End; }

Caption: Workflow for the oxidation of tetralins to α-tetralones.Conclusion

This compound is a structurally interesting molecule with potential for further investigation and application. While detailed experimental data on its physical and chemical properties are somewhat limited, this guide provides a consolidated overview based on available information. Its structural similarity to biologically active tetralin derivatives suggests that it could serve as a valuable building block in the synthesis of novel therapeutic agents. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully explore its potential in drug discovery and other areas of chemical science.

References

Sources

- 1. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naphthalene, 1,2,3,4-tetrahydro-2,7-dimethyl- (CAS 13065-07-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 13065-07-1 CAS MSDS (2,7-DIMETHYLTETRALINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1,2,3,4-Tetrahydronaphthalene CAS#: 119-64-2 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0291691) [np-mrd.org]

- 12. RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google Patents [patents.google.com]

A Spectroscopic Guide to 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene: Structure Elucidation for Drug Discovery

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene, a substituted tetralin derivative of interest in medicinal chemistry and drug development.[1][2][3] The tetralin scaffold is a core structural element in various biologically active compounds, making the precise characterization of its derivatives crucial for understanding structure-activity relationships.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis and practical protocols for the spectroscopic identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound (also known as 2,7-Dimethyltetralin) possesses a molecular formula of C₁₂H₁₆ and a molecular weight of 160.26 g/mol .[4][5] Its structure consists of a dihydronaphthalene core with methyl groups at the 2 and 7 positions. The elucidation of this structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for the placement of the methyl groups and the substitution pattern of the aromatic ring.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, aliphatic, and methyl protons. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are outlined below. These predictions are based on the known spectrum of tetralin and the expected electronic effects of the methyl substituents.[6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H5, H6, H8 (Aromatic) | ~6.8 - 7.0 | Multiplet | 3H |

| H1, H4 (Benzylic) | ~2.5 - 2.8 | Multiplet | 4H |

| H2, H3 (Aliphatic) | ~1.5 - 2.0 | Multiplet | 3H |

| C7-CH₃ (Aromatic Methyl) | ~2.3 | Singlet | 3H |

| C2-CH₃ (Aliphatic Methyl) | ~1.0 | Doublet | 3H |

Causality of Predictions:

-

The aromatic protons (H5, H6, H8) are expected in the typical aromatic region, with their specific shifts and coupling patterns influenced by the C7-methyl group.

-

The benzylic protons (H1 and H4) are deshielded due to their proximity to the aromatic ring, resulting in a downfield shift compared to the other aliphatic protons.

-

The aliphatic protons at C2 and C3 will exhibit complex splitting due to coupling with each other and with the protons at C1 and C4.

-

The aromatic methyl group (C7-CH₃) appears as a singlet, as it has no adjacent protons with which to couple.

-

The aliphatic methyl group (C2-CH₃) is expected to be a doublet due to coupling with the single proton at the C2 position.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5, C6, C8 (Aromatic CH) | ~125 - 130 |

| C4a, C8a (Aromatic Quaternary) | ~135 - 140 |

| C7 (Aromatic Quaternary) | ~130 - 135 |

| C1, C4 (Benzylic CH₂) | ~29 - 35 |

| C2, C3 (Aliphatic CH/CH₂) | ~20 - 30 |

| C7-CH₃ (Aromatic Methyl) | ~20 - 25 |

| C2-CH₃ (Aliphatic Methyl) | ~15 - 20 |

Causality of Predictions:

-

The aromatic carbons are found in the downfield region (120-140 ppm). The carbon bearing the methyl group (C7) and the bridgehead carbons (C4a, C8a) will have distinct chemical shifts.

-

The aliphatic carbons of the saturated ring appear in the upfield region of the spectrum. The benzylic carbons (C1, C4) are slightly downfield compared to the other aliphatic carbons due to the influence of the aromatic ring.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of TMS as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[7]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the substitution pattern.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

The NIST WebBook provides an electron ionization mass spectrum for this compound.[4][5]

Summary of Key MS Data:

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 160 | ~40 | [M]⁺ (Molecular Ion) |

| 145 | 100 | [M - CH₃]⁺ |

| 117 | ~30 | [M - C₃H₇]⁺ |

Interpretation of Fragmentation:

-

The molecular ion peak ([M]⁺) at m/z 160 confirms the molecular weight of the compound.

-

The base peak at m/z 145 corresponds to the loss of a methyl group ([M - CH₃]⁺). This is a very stable benzylic carbocation, which explains its high abundance.

-

The peak at m/z 117 likely arises from the further loss of an ethyl radical from the saturated ring.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).

-

Use a temperature program to ensure good separation of the analyte from any impurities.

-

-

MS Detection:

-

The eluent from the GC column is directed into the ion source of a mass spectrometer (typically an electron ionization source).

-

Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300).

-

-

Data Analysis: The resulting chromatogram will show a peak at a specific retention time for the compound of interest. The mass spectrum corresponding to this peak can then be extracted and analyzed.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1450 | C-H Bend | Aliphatic (CH₂, CH₃) |

| ~800 - 850 | C-H Bend (out-of-plane) | Substituted Aromatic Ring |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid or solid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000 - 400 cm⁻¹).

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

Molecular Structure

Caption: A typical workflow for the spectroscopic characterization of a small molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, MS, and IR data, provides a robust framework for its unambiguous identification and structural elucidation. The predicted data and outlined protocols in this guide offer a reliable foundation for researchers working with this and related tetralin derivatives. Adherence to these self-validating experimental procedures will ensure high-quality, reproducible data, which is paramount in the fields of chemical synthesis and drug discovery.

References

-

Bertini, S., et al. (2002). Vibrational study of polymorphism of a tetralin derivative for treatment of cardiovascular diseases. PubMed. Available at: [Link]

-

Bhole, R.P., & Bhusari, K.P. (2017). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules. Available at: [Link]

-

Kumar, V., et al. (2022). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. ResearchGate. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2015). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. MDPI. Available at: [Link]

-

Semantic Scholar. (n.d.). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Semantic Scholar. Available at: [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-2,7-dimethyl-. NIST WebBook. Available at: [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-2,7-dimethyl-. NIST WebBook. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 1,2,3,4-tetrahydronaphthalene. BMRB. Available at: [Link]

Sources

- 1. Vibrational study of polymorphism of tetralin derivative for treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives | Semantic Scholar [semanticscholar.org]

- 4. Naphthalene, 1,2,3,4-tetrahydro-2,7-dimethyl- [webbook.nist.gov]

- 5. Naphthalene, 1,2,3,4-tetrahydro-2,7-dimethyl- [webbook.nist.gov]

- 6. bmse000530 1,2,3,4-tetrahydronaphthalene at BMRB [bmrb.io]

- 7. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

2,7-Dimethyltetralin: A Versatile Scaffold for Innovations in Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Substituted Tetralin Core

The tetralin moiety, a bicyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant compounds.[1][2] Its rigid, partially saturated ring system provides a unique three-dimensional scaffold that can be strategically functionalized to interact with a wide array of biological targets. While the broader class of tetralin derivatives has seen extensive investigation, specific isomers such as 2,7-Dimethyltetralin represent a largely underexplored chemical space brimming with potential. This guide illuminates the prospective research applications of 2,7-Dimethyltetralin, offering a technical roadmap for its utilization in drug discovery and as a precursor in advanced materials synthesis.

The strategic placement of methyl groups at the 2 and 7 positions of the tetralin core imparts a distinct electronic and steric profile. This substitution pattern can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins, making 2,7-Dimethyltetralin an attractive starting point for the development of novel therapeutics. This document serves as a comprehensive resource for researchers seeking to harness the unique properties of this compound, providing detailed theoretical frameworks, actionable experimental protocols, and a forward-looking perspective on its application.

Core Properties of 2,7-Dimethyltetralin

A thorough understanding of the physicochemical properties of 2,7-Dimethyltetralin is fundamental to its application in research.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆ | [3] |

| Molecular Weight | 160.26 g/mol | [3] |

| Boiling Point (estimate) | 246.18°C | [3] |

| Density (estimate) | 0.9410 g/cm³ | [3] |

| Refractive Index (estimate) | 1.5260 | [3] |

Potential Research Application I: A Novel Scaffold for CNS-Active Agents

The tetralin framework is a well-established pharmacophore for targeting the central nervous system (CNS). A prime example is the antidepressant sertraline, which features a tetralin core.[2] Furthermore, derivatives of 2-aminotetralin have been explored as ligands for serotonin (5-HT) receptors.[4] The 2,7-dimethyl substitution pattern of the tetralin core could offer a unique scaffold for the design of novel CNS-active agents with tailored selectivity and pharmacokinetic profiles.

Hypothesized Signaling Pathway and Mechanism of Action

It is hypothesized that derivatives of 2,7-Dimethyltetralin could be designed to modulate the activity of key CNS receptors, such as dopamine or serotonin receptors. The dimethyl substitution could influence the binding affinity and selectivity for specific receptor subtypes. For instance, functionalization of the tetralin core, potentially at the amino group if synthesized as an aminotetralin derivative, could lead to compounds that act as agonists or antagonists at these receptors, thereby influencing downstream signaling cascades involved in mood, cognition, and motor control.

Caption: Hypothesized modulation of a GPCR signaling pathway by a 2,7-Dimethyltetralin derivative.

Experimental Workflow: Synthesis and In Vitro Screening

A logical first step in exploring this application is the synthesis of a small library of 2,7-Dimethyltetralin derivatives, followed by in vitro screening against a panel of CNS targets.

Sources

- 1. Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 13065-07-1 CAS MSDS (2,7-DIMETHYLTETRALINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Tetrahydronaphthalene Derivatives

Executive Summary

The 1,2,3,4-tetrahydronaphthalene, or tetralin, scaffold represents a "privileged structure" in medicinal chemistry. Its unique three-dimensional conformation, which acts as a constrained bioisostere for various aromatic and aliphatic systems, has made it a cornerstone for the development of novel therapeutic agents. While a vast body of research exists for the broader class of tetrahydronaphthalene derivatives, this guide will delve into the significant biological activities reported for this molecular framework, with a conceptual focus that can be applied to specific substitution patterns such as the 2,7-dimethyl configuration. We will explore the synthesis, mechanisms of action, and preclinical data for derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Part 1: The Tetrahydronaphthalene Scaffold: A Foundation for Bioactivity

The tetralin core, consisting of a fused benzene and cyclohexane ring, offers a compelling blend of rigidity and flexibility. This structural motif is found in numerous biologically active molecules and approved drugs. Its significance stems from its ability to project substituents into precise three-dimensional space, enabling high-affinity interactions with biological targets. Derivatives of this scaffold have been investigated for a wide range of pharmacological effects, including anti-HIV, antiplatelet, anxiolytic, and anticancer activities.[1][2] The strategic placement of functional groups, such as the dimethyl pattern at the C-2 and C-7 positions, can profoundly influence potency, selectivity, and pharmacokinetic properties, making this a rich area for systematic exploration.

Part 2: Synthesis of Functionalized Tetrahydronaphthalene Derivatives

The synthesis of tetrahydronaphthalene derivatives is versatile, often starting from commercially available naphthalene precursors. A common strategy involves the controlled reduction of one of the aromatic rings, followed by functionalization to introduce desired pharmacophores. For instance, creating a 2,7-dimethyl substituted core could begin with 2,7-dimethylnaphthalene, a known precursor for advanced materials like polyethylene naphthalate (PEN).[3]

A generalized synthetic workflow often involves multiple steps including alkylation, cyclization, and functional group manipulation to yield the final active compounds.

Exemplary Protocol: Friedel-Crafts Acylation of a Tetralin Scaffold

This protocol outlines a foundational step for introducing a carbonyl group, a versatile handle for further elaboration into various heterocyclic systems.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add acetyl chloride (1.1 eq) to the stirred suspension. Following this, add a solution of the this compound (1.0 eq) in dry DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Stir until all solids dissolve.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the acylated tetralin derivative.

Part 3: Anticancer Activity of Tetrahydronaphthalene Derivatives

The tetralin scaffold is a prominent feature in a multitude of compounds designed as anticancer agents. Research has shown that fusing this core with various heterocyclic moieties like pyridine, thiazole, and pyrazoline can lead to potent cytotoxic compounds.[1][4][5]

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of tetralin derivatives are diverse and target multiple cellular vulnerabilities:

-

MDM2-p53 Interaction Inhibition: Certain spirooxindole-fused tetralin derivatives have been designed to block the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53.[6] By preventing p53 degradation, these compounds can restore its function, leading to cell cycle arrest and apoptosis in cancer cells.

-

Tyrosine Kinase Inhibition: Glycoside derivatives of tetralin have shown promise as inhibitors of tyrosine kinases (TK), enzymes that are often overactive in malignant cells and drive proliferation and survival.[2] Molecular docking studies suggest these compounds can bind effectively to the ATP-binding site of TKs.[2]

-

DNA Synthesis Inhibition and Apoptosis: Thiazoline-tetralin hybrids have demonstrated significant cytotoxicity against human breast (MCF-7) and lung (A549) cancer cell lines.[5] These compounds were found to inhibit DNA synthesis and induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[5]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Thiazoline-Tetralin (4b) | MCF-7 (Breast) | 69.2 | [5] |

| Thiazoline-Tetralin (4d) | MCF-7 (Breast) | 71.8 | [5] |

| Thiazoline-Tetralin (4h) | A549 (Lung) | 48.6 | [5] |

| Dihydronaphthalene (5a) | MCF-7 (Breast) | 0.93 | [7] |

| Dihydronaphthalene (5d) | MCF-7 (Breast) | 1.76 | [7] |

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the tetralin derivative compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 4: Antimicrobial and Antifungal Activity

Derivatives of tetrahydronaphthalene have emerged as promising antimicrobial agents, with activity reported against a range of bacteria and fungi, including drug-resistant strains.

Mechanism of Action: Diverse Bacterial Targets

-

Inhibition of Mycobacterial ATP Synthase: A novel class of tetrahydronaphthalene amides (THNAs) has been identified as potent and selective inhibitors of the Mycobacterium tuberculosis (M. tb) ATP synthase.[8] This enzyme is critical for energy production in the bacterium, and its inhibition leads to cell death. This work presents a promising avenue to address the challenge of drug-resistant tuberculosis.

-

Broad-Spectrum Activity: Tetrahydronaphthalene-benzimidazole hybrids have shown moderate activity against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, as well as fungi such as Candida albicans.[9][10][11] The specific mechanism is not fully elucidated but is influenced by the substitution pattern on the benzimidazole ring, with nitro groups playing a key role in potency.[11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| α-Tetralone (2a) | P. aeruginosa | 31.25 - 250 | [12] |

| α-Tetralone (2a) | Salmonella spp. | 31.25 - 250 | [12] |

| α-Tetralone (2b) | E. coli ESBL | 62.5 - 250 | [12] |

| α-Tetralone (2d) | A. niger | 62.5 - 125 | [12] |

| Benzimidazole-Retinoid (7) | MRSA | Significant Activity | [11] |

Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37 °C for 16-20 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Part 5: Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Tetrahydronaphthalene derivatives have been investigated as potent anti-inflammatory agents, notably through the inhibition of the NLRP3 inflammasome.

Mechanism of Action: Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex in immune cells that, when activated by cellular stress or pathogens, triggers the release of potent pro-inflammatory cytokines like IL-1β and IL-18. Dysregulation of this pathway is linked to many inflammatory disorders. A series of 3,4-dihydronaphthalene-1(2H)-one derivatives were found to be effective inhibitors of this pathway.[13] The lead compound, 7a , was shown to:

-

Block the assembly and activation of the NLRP3 inflammasome.

-

Down-regulate the expression of key components like NLRP3 and ASC.

-

Inhibit the downstream NF-κB signaling pathway by preventing the phosphorylation of IκBα and the nuclear translocation of p65.[13]

Other tetralin derivatives containing thiazole and thiazolidinone moieties have also demonstrated significant anti-inflammatory and analgesic activity, with some compounds showing potency comparable to the reference drug indomethacin.[14]

Conclusion and Future Perspectives

The 1,2,3,4-tetrahydronaphthalene scaffold is a remarkably versatile and clinically relevant core structure. Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, by modulating a diverse array of biological targets. The structure-activity relationships explored to date reveal that the nature and position of substituents on the tetralin ring system are critical determinants of pharmacological activity and selectivity.

Future research should focus on a more systematic exploration of specific substitution patterns, such as the 2,7-dimethyl configuration, to fine-tune activity and optimize drug-like properties. Advances in computational chemistry and molecular modeling can guide the rational design of next-generation derivatives with enhanced potency and improved safety profiles. The continued investigation into the mechanisms of action, particularly for novel targets like the mycobacterial ATP synthase and the NLRP3 inflammasome, will undoubtedly pave the way for new therapeutic interventions based on this privileged scaffold.

References

-

Ates-Alagoz, Z., Yildiz, S., & Buyukbingol, E. (2007). Antimicrobial activities of some tetrahydronaphthalene-benzimidazole derivatives. Chemotherapy, 53(2), 110-3. [Link][9][10][11]

-

Hamza, E. K., et al. (2020). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Arkivoc, 2019(vi), 1-15. [Link][4]

-

Hassan, A. S., et al. (2014). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 19(6), 7546-7561. [Link][1]

-

El-Sayed, N. S., et al. (2014). Synthesis and evaluation of anti-inflammatory and analgesic activity of some substituted thiazolyl and thaizolidinonyl tetrahydronapthalene derivatives. Medicinal Chemistry Research, 23(7), 3418–3435. [Link][14]

-

Goksen, U. S., et al. (2020). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 25(18), 4299. [Link][5]

-

Haiba, M. E., et al. (2016). Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives. Molecules, 21(11), 1553. [Link][2]

-

Ahmed, N. S., et al. (2021). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules, 26(23), 7173. [Link][7]

-

Chen, C. Y., et al. (2000). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Preprints of Symposia-American Chemical Society, Division of Fuel Chemistry, 45(4), 747-748. [Link][3]

-

Wang, B., et al. (2022). Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor. Acta Pharmaceutica Sinica B, 12(3), 1492-1507. [Link][6]

-

Hou, G., et al. (2024). Discovery of anti-inflammatory agents from 3, 4-dihydronaphthalene-1(2H)-one derivatives by inhibiting NLRP3 inflammasome activation. European Journal of Medicinal Chemistry, 271, 116284. [Link][13]

-

Al-Omair, M. A., et al. (2023). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 258, 115582. [Link][8]

-

da Silva, A. F. C., et al. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. [Link][12]

Sources

- 1. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nacatsoc.org [nacatsoc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activities of some tetrahydronaphthalene-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. karger.com [karger.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of anti-inflammatory agents from 3, 4-dihydronaphthalene-1(2H)-one derivatives by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Untapped Potential of 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene: A Strategic Intermediate for Complex Molecule Synthesis

Abstract

In the landscape of organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures. This guide delves into the chemistry and synthetic utility of 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene (2,7-DMT), a uniquely substituted tetralin derivative. While the tetralin framework is a well-established building block in medicinal chemistry and materials science, the specific substitution pattern of 2,7-DMT offers a distinct set of opportunities for regioselective functionalization. This document provides a comprehensive overview of the synthesis of 2,7-DMT, an in-depth analysis of its reactivity, and a forward-looking perspective on its application as a versatile intermediate in the synthesis of novel bioactive compounds and advanced materials.

Introduction: The Strategic Value of the 2,7-Dimethyltetralin Scaffold

The 1,2,3,4-tetrahydronaphthalene (tetralin) core is a prevalent motif in a wide array of biologically active molecules and pharmaceutical agents. Its rigid, fused-ring structure provides a well-defined three-dimensional scaffold for the presentation of pharmacophoric elements. Furthermore, the combination of a saturated alicyclic ring and an aromatic ring offers multiple points for chemical modification.

This compound (Figure 1) is a specialized variant of this scaffold. The presence of two methyl groups on the aromatic ring serves two primary purposes:

-

Modulation of Physicochemical Properties: The methyl groups enhance the lipophilicity of the molecule, which can be a critical parameter in drug design for optimizing membrane permeability and pharmacokinetic profiles.

-

Directing Group for Regiocontrolled Reactions: The electron-donating nature of the methyl groups activates the aromatic ring towards electrophilic substitution and, more importantly, directs incoming electrophiles to specific positions. This inherent regiochemical control is a key asset in multi-step syntheses, obviating the need for complex protecting group strategies.

This guide will explore the synthesis of 2,7-DMT and elucidate the principles of its reactivity, providing researchers and drug development professionals with the foundational knowledge to leverage this promising intermediate in their synthetic endeavors.

Figure 1: Structure of this compound

graph { layout=neato; node [shape=none]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label="CH3"]; N [label="CH3"]; A -- B; B -- C; C -- D; D -- E; E -- F; F -- A; A -- G; G -- H; H -- I; I -- J; J -- E; B -- K; H -- L; C -- M; I -- N; }

Structure of the target chemical intermediate.

Synthesis of this compound

The most direct and efficient route to 2,7-DMT is the catalytic hydrogenation of its aromatic precursor, 2,7-dimethylnaphthalene. This two-step synthetic sequence, starting from readily available starting materials, is outlined below.

Step 1: Synthesis of 2,7-Dimethylnaphthalene

A robust and well-documented procedure for the synthesis of 2,7-dimethylnaphthalene begins with 2,7-dihydroxynaphthalene.[1] The key transformations involve the formation of a bis(diethylcarbamoyloxy)naphthalene intermediate, followed by a nickel-catalyzed coupling reaction with a Grignard reagent.

Experimental Protocol: Synthesis of 2,7-Dimethylnaphthalene

-

Protection of the Hydroxyl Groups: To a solution of 2,7-dihydroxynaphthalene in pyridine under a nitrogen atmosphere, N,N-diethylcarbamoyl chloride is added. The reaction mixture is heated to 100°C for 48 hours. After cooling, the product is precipitated by the addition of hydrochloric acid and collected by filtration.

-

Purification of the Intermediate: The crude 2,7-bis(diethylcarbamoyloxy)naphthalene can be purified by recrystallization from ethanol/water to yield light-brown needles.

-

Nickel-Catalyzed Methylation: The purified intermediate is dissolved in anhydrous THF, and a nickel(II) acetylacetonate catalyst is added. The mixture is cooled, and a solution of methylmagnesium bromide in diethyl ether is added dropwise. The reaction is stirred at 30°C for 13 hours.

-

Workup and Purification: The reaction is quenched with hydrochloric acid, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization from ethanol to afford 2,7-dimethylnaphthalene as colorless crystals.

Step 2: Catalytic Hydrogenation to this compound

The selective hydrogenation of one of the aromatic rings of 2,7-dimethylnaphthalene yields the desired 2,7-DMT. This transformation is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The reaction conditions can be tuned to favor the formation of the tetralin over the fully saturated decalin derivative.

Experimental Protocol: Catalytic Hydrogenation of 2,7-Dimethylnaphthalene

-

Catalyst and Substrate Preparation: In a high-pressure reaction vessel, 2,7-dimethylnaphthalene is dissolved in a suitable solvent, such as ethanol or acetic acid. A catalytic amount of 5% Pd/C (typically 5-10 mol%) is added to the solution.

-

Hydrogenation Reaction: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at a slightly elevated temperature (e.g., 50-80°C) for 12-24 hours. The progress of the reaction should be monitored by GC-MS to ensure the selective formation of the desired product.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Final Purification: The resulting oil is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Workflow for the Synthesis of this compound

A two-step synthetic route to the target intermediate.

Reactivity and Functionalization of this compound

The synthetic utility of 2,7-DMT lies in its predictable reactivity, which allows for the regioselective introduction of new functional groups. The primary sites of reaction are the aromatic ring and the benzylic positions of the alicyclic ring.

Electrophilic Aromatic Substitution

The aromatic ring of 2,7-DMT is activated towards electrophilic aromatic substitution (SEAr) by the two electron-donating methyl groups. The directing effects of these groups are crucial for predicting the outcome of reactions such as nitration, halogenation, and Friedel-Crafts acylation.

Based on the principles of electrophilic aromatic substitution, the positions ortho and para to the methyl groups are the most activated. In the case of 2,7-DMT, the C3, C4, C6, and C8 positions are ortho or para to the methyl groups. However, steric hindrance will play a significant role in determining the final product distribution. The C4 and C6 positions, being less sterically encumbered, are the most likely sites of substitution.

Friedel-Crafts Acylation: A Gateway to Ketone Derivatives

Friedel-Crafts acylation is a powerful tool for introducing an acyl group onto the aromatic ring, which can then be further manipulated. The reaction of 2,7-DMT with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is expected to yield a mixture of acylated products. Studies on the acylation of the parent compound, 2,7-dimethylnaphthalene, have shown that the 1- and 3-positions (corresponding to the 4- and 6-positions in 2,7-DMT) are the primary sites of reaction.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2,7-DMT

| Position | Electronic Activation | Steric Hindrance | Predicted Reactivity |

| C4 | High (ortho to C2-Me, para to C7-Me) | Moderate | Major Product |

| C6 | High (ortho to C7-Me, meta to C2-Me) | Low | Major Product |

| C3 | High (ortho to C2-Me, meta to C7-Me) | High | Minor Product |

| C8 | High (ortho to C7-Me) | High | Minor Product |

Oxidation of the Benzylic Positions

The benzylic C-H bonds at the C1 and C4 positions of the tetralin ring are susceptible to oxidation. This reaction can be used to introduce carbonyl or hydroxyl groups, providing further handles for synthetic transformations. Common oxidizing agents for this purpose include chromium trioxide (CrO₃), potassium permanganate (KMnO₄), and N-bromosuccinimide (NBS) under radical conditions.

Reaction Scheme: Key Functionalizations of this compound

Key synthetic transformations of the target intermediate.

Applications in the Synthesis of Bioactive Molecules: A Prospective View

While specific examples of 2,7-DMT as a direct intermediate in the synthesis of marketed drugs are not yet prevalent in the literature, its structural features make it an ideal candidate for the development of novel therapeutic agents. The tetralin scaffold is present in a number of approved drugs, and the 2,7-dimethyl substitution pattern offers a unique opportunity to explore new chemical space.

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: The lipophilic nature of the 2,7-DMT core makes it well-suited for targeting receptors in the CNS. Many existing drugs for depression, anxiety, and psychosis contain a tetralin or related scaffold.

-

Oncology: The rigid framework of 2,7-DMT can be used to design inhibitors of protein-protein interactions or enzyme active sites, which are common targets in cancer therapy.

-

Inflammatory Diseases: The anti-inflammatory properties of various natural and synthetic compounds containing the tetralin motif suggest that derivatives of 2,7-DMT could be explored for the treatment of inflammatory conditions.

Conclusion

This compound represents a valuable, yet underutilized, chemical intermediate in organic synthesis. Its straightforward preparation from readily available starting materials, coupled with the predictable regioselectivity of its functionalization, makes it an attractive building block for the construction of complex and potentially bioactive molecules. The insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to harness the synthetic potential of this versatile scaffold, paving the way for the discovery of novel therapeutics and advanced materials.

References

-

Organic Syntheses, Coll. Vol. 10, p.363 (2004); Vol. 77, p.188 (2000). [Link]

-

MDPI. (2012). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molecules, 17(12), 1-8. [Link]

-

NIST. (2021). Naphthalene, 1,2,3,4-tetrahydro-2,7-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Kaiser, F., et al. (2023). Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 263–269. [Link]

-

Ataman Kimya. (2023). 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]

-

Chemical Synthesis Database. (2023). 5,7-dimethyl-1,2,3,4-tetrahydronaphthalene. [Link]

-

Organic Syntheses Procedure. (n.d.). 2,7-dimethylnaphthalene. [Link]

-

Gore, P. H., & Hoskins, J. A. (1964). Friedel–Crafts acylations of aromatic hydrocarbons. Part XIV. Monoacetylation and monobenzoylation of 2,7-dimethylnaphthalene. Journal of the Chemical Society (Resumed), 5666-5673. [Link]

-

Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & Harris, T. V. (2000). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Preprints of Symposia-American Chemical Society, Division of Fuel Chemistry, 45(1), 114-115. [Link]

-

Nielsen, M. B., et al. (2021). A new donor for charge-transfer systems: synthesis and properties of 2,4,7,9-tetramethyl-1,6-dithiapyrene (TMDTP) and structure of (TMDTP)3(PF6)2·2THF and TMDTP–TCNQ. RSC Advances, 11(25), 15155–15162. [Link]

-

Vera, W., & Banerjee, A. K. (2009). Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Journal of Chemical Research, 2009(1), 54-55. [Link]

-

PubChem. (n.d.). 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene. [Link]

Sources

A Technical Guide to the Thermochemical Landscape of 2,7-Dimethyltetralin

Foreword for the Modern Researcher

In the intricate world of drug development and molecular engineering, a compound's energetic profile is as crucial as its biological activity. Thermochemical data, such as enthalpy of formation, heat capacity, and entropy, are the bedrock upon which process safety, reaction optimization, and phase behavior predictions are built. 2,7-Dimethyltetralin (C₁₂H₁₆, CAS No: 13065-07-1), a substituted tetralin, represents a class of bicyclic aromatic hydrocarbons with relevance in medicinal chemistry and as high-density fuel components. Understanding its thermochemical properties is paramount for its effective application and safe handling.

This guide addresses a critical knowledge gap: the scarcity of experimentally-derived thermochemical data for 2,7-Dimethyltetralin. In the absence of comprehensive empirical values, this document provides a dual approach. First, it presents the available in silico data derived from established computational models. Second, and more crucially, it offers a detailed exposition of the state-of-the-art experimental and computational methodologies that are the gold standard for determining these properties. By examining the protocols used for structurally analogous compounds, we provide a robust framework for researchers to either generate this data de novo or to critically evaluate estimated values. This guide is structured not as a rigid template, but as a logical journey from known estimations to the rigorous pursuit of empirical fact.

Section 1: The Current State of Knowledge - Estimated Thermochemical Data

The table below summarizes the available computed thermochemical and physical properties for 2,7-Dimethyltetralin.[1][2]

| Property | Symbol | Value | Unit | Source/Method |

| Molecular Weight | MW | 160.26 | g/mol | IUPAC |

| Standard Gibbs Free Energy of Formation | ΔfG° | 191.96 | kJ/mol | Joback Method[1] |

| Enthalpy of Formation (Ideal Gas) | ΔfH°gas | -10.78 | kJ/mol | Joback Method[1] |

| Enthalpy of Fusion | ΔfusH° | 16.13 | kJ/mol | Joback Method[1] |

| Enthalpy of Vaporization | ΔvapH° | 45.99 | kJ/mol | Joback Method[1] |

| Ideal Gas Heat Capacity (at 298.15 K) | Cp,gas | (Calculated across a temp. range) | J/mol·K | Joback Method[2] |

| Normal Boiling Point | Tboil | 521.61 | K | Joback Method[2] |

| Melting Point | Tfus | 290.88 | K | Joback Method[2] |

| Critical Temperature | Tc | 747.23 | K | Joback Method[2] |

| Critical Pressure | Pc | 2729.71 | kPa | Joback Method[2] |

| Critical Volume | Vc | 0.548 | m³/kmol | Joback Method[2] |

Section 2: The Path to Empirical Truth - Experimental Determination of Thermochemical Properties